5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-1,2-oxazole-3-carboxamide
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Overview
Description
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-1,2-oxazole-3-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzodioxin ring, an isoxazole ring, and a sulfonyl piperidine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the benzodioxin ring through a cyclization reaction, followed by the introduction of the isoxazole ring via a condensation reaction. The sulfonyl piperidine moiety is then attached through a sulfonylation reaction. Each step requires specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification methods such as crystallization, distillation, and chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs with different functional groups.
Scientific Research Applications
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structural features.
Medicine: Researchers explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound’s properties make it suitable for use in materials science, such as the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are crucial for understanding its full potential and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylaniline hydrochloride
- 2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide
- 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-6H-1,3,4-thiadiazin-2-amine
Uniqueness
Compared to similar compounds, 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-1,2-oxazole-3-carboxamide stands out due to its unique combination of structural features. The presence of the isoxazole ring and sulfonyl piperidine moiety provides distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C25H27N3O6S |
---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C25H27N3O6S/c1-2-19-5-3-4-12-28(19)35(30,31)20-9-7-18(8-10-20)26-25(29)21-16-23(34-27-21)17-6-11-22-24(15-17)33-14-13-32-22/h6-11,15-16,19H,2-5,12-14H2,1H3,(H,26,29) |
InChI Key |
UPEIUZMKNPENDU-UHFFFAOYSA-N |
SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC5=C(C=C4)OCCO5 |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC5=C(C=C4)OCCO5 |
Origin of Product |
United States |
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